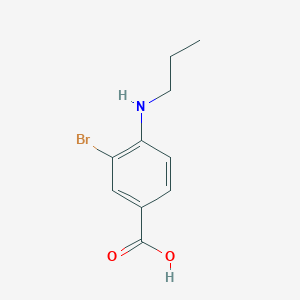

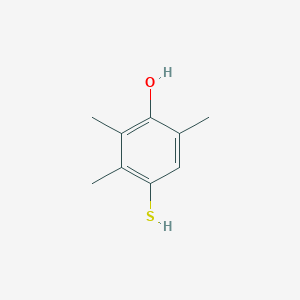

Phenol, 4-mercapto-2,3,6-trimethyl-

カタログ番号 B3194596

CAS番号:

85460-73-7

分子量: 168.26 g/mol

InChIキー: YNTNDVQUUYCQRA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Phenol, 4-mercapto-2,3,6-trimethyl- is a chemical compound. It is a derivative of phenol, which is an organic compound with the formula (CH3)3C6H2OH . It is the most widely used of the several isomers of trimethylphenol . It is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid .

特性

CAS番号 |

85460-73-7 |

|---|---|

製品名 |

Phenol, 4-mercapto-2,3,6-trimethyl- |

分子式 |

C9H12OS |

分子量 |

168.26 g/mol |

IUPAC名 |

2,3,6-trimethyl-4-sulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3 |

InChIキー |

YNTNDVQUUYCQRA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1O)C)C)S |

正規SMILES |

CC1=CC(=C(C(=C1O)C)C)S |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

2,3,5-Trimethyl-4-hydroxyphenylthiocyanate (2 g, 10.35 mmol) was dissolved in 100 mL of anhydrous ether containing 25 mL of anhydrous tetrahydrofuran. This solution was added dropwise over 1 h to 100 mL of anhydrous ether containing LiAlH4 (0.9 g, 24 mmol) at room temperature. After a further hour at 20° C., the unreacted LiAlH4 was destroyed by cooling the heterogeneous mixture to 0° C. and adding moist ether (50 mL), H2O (50 mL), and 1 N HCl (50 mL). A further 50 mL of water was added and the organic phase was separated and washed with water (2×50 mL), NaHCO3 solution (2×50 mL), water (2×50 mL), and saturated NaCl (50 mL). The organic phase was dried over anhydrous MgSO4 and filtered and the solvent removed under reduced pressure. Silica gel column chromatography with 5% ethyl acetate in hexane gave 1.8 g (90%) of 2,3,5-trimethyl-4-hydroxybenzenethiol as a white powder, mp 86° C. [Lit. 1 mp 86° C.].

Yield

90%

Synthesis routes and methods II

Procedure details

A solution of 2,3,6-trimethyl-4-thiocyanato-phenol (45.7 g, 237 mmol) in anhydrous THF (300 mL) was added to a suspension of LiAlH4 (9.09 g) in anhydrous THF (600 mL) stirred at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 h. It was subsequently quenched with THF, followed by H2O and 0.5 M aq. HCl. Extraction with EtOAc (3×) was followed by washing the collected organic fractions with brine, drying over Na2SO4 and solvent evaporation. Column chromatography (SiO2: hexane:EtOAc, 9:1 v/v) yielded 4-mercapto-2,3,6-trimethyl-phenol as a white solid (32 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B3194521.png)

![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)